1-(Buta-1,3-dien-1-yl)-4-methylbenzene
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Overview
Description
1-(Buta-1,3-dien-1-yl)-4-methylbenzene, also known as 4-methyl-1-phenyl-1,3-butadiene, is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a butadiene chain at the para position relative to a methyl group. It is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which provides high yields of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high efficiency and yield. The specific conditions and catalysts used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the butadiene chain to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Buta-1,3-dien-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Buta-1,3-dien-1-yl)-4-methylbenzene exerts its effects depends on the specific reaction or applicationThese structural features allow it to participate in various chemical reactions, such as Diels-Alder reactions, which are commonly used in organic synthesis .
Comparison with Similar Compounds
1-(Buta-1,3-dien-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
1-(Buta-1,3-dien-1-yl)-2-methylbenzene: The methyl group is positioned ortho to the butadiene chain, affecting the compound’s steric and electronic properties.
1-(Buta-1,3-dien-1-yl)-3-methylbenzene: The methyl group is positioned meta to the butadiene chain, leading to variations in reactivity.
Uniqueness: 1-(Buta-1,3-dien-1-yl)-4-methylbenzene is unique due to the specific positioning of the methyl group and the butadiene chain on the benzene ring. This arrangement influences its chemical behavior and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33356-85-3 |
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Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-buta-1,3-dienyl-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H,1H2,2H3 |
InChI Key |
ORXIJERJPHJZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=C |
Origin of Product |
United States |
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